molecular formula C17H34N2 B4892485 N'-ethyl-N,N-dimethyl-N'-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B4892485
M. Wt: 266.5 g/mol
InChI Key: BXNBEAWCNVYNGD-UHFFFAOYSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C16H32N2. This compound is part of the ethylenediamine family, characterized by the presence of two amine groups attached to an ethane backbone. The compound is notable for its unique structure, which includes a cyclohexene ring substituted with trimethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The starting material, 2,6,6-trimethylcyclohexene, is prepared through a series of reactions involving cyclization and methylation.

    Attachment of the Ethyl Group: The cyclohexene derivative is then reacted with ethylamine under controlled conditions to introduce the ethyl group.

    Dimethylation: The final step involves the dimethylation of the amine groups using reagents such as formaldehyde and formic acid in a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: A simpler analog with similar amine functionality but lacking the cyclohexene ring.

    N-ethyl-N,N-dimethylethylenediamine: Similar structure but without the trimethylcyclohexene moiety.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine is unique due to the presence of the trimethylcyclohexene ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2/c1-7-19(14-13-18(5)6)12-10-16-15(2)9-8-11-17(16,3)4/h7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNBEAWCNVYNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=C(CCCC1(C)C)C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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